Tricyanophosphine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

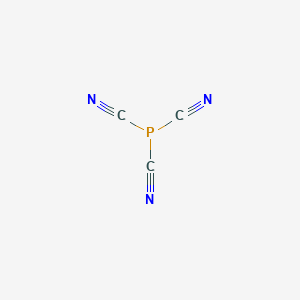

Tricyanophosphine is a useful research compound. Its molecular formula is C3N3P and its molecular weight is 109.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Material Science Applications

2.1 Synthesis of Thermosetting Polymers

Tricyanophosphine has been utilized in the development of thermosetting polymers. Research indicates that upon curing, this compound forms stable carbon phosphonitride structures (C₃N₃P) that demonstrate high thermal stability, with decomposition temperatures exceeding 800 °C under both aerobic and anaerobic conditions . These properties make it an excellent candidate for high-temperature applications such as aerospace and automotive components.

Table 1: Thermal Stability of this compound-Based Polymers

| Polymer Type | Decomposition Temperature (°C) | Application Area |

|---|---|---|

| Carbon Phosphonitride | >800 | Aerospace, Automotive |

| Thermosetting Resins | 150-300 | Electronics, Coatings |

Catalysis Applications

3.1 Cyanation Reactions

This compound has been explored as a reagent in cyanation reactions, particularly in the synthesis of benzonitriles from aryl bromides. The compound facilitates the generation of hydrogen cyanide (HCN) in situ, which is then used in palladium-catalyzed reactions to achieve high yields of the desired products . This method is notable for its efficiency and reduced environmental impact compared to traditional cyanation methods that utilize toxic cyanide salts.

Case Study: Synthesis of Benzonitriles

A study demonstrated the successful application of this compound in the cyanation of various aryl bromides, achieving yields above 90% without the need for hazardous cyanide salts. The process involved using palladium catalysts and potassium acetate in a solvent mixture of dioxane and water .

Biological and Environmental Applications

4.1 Toxicological Considerations

While this compound shows promise in various applications, it is essential to consider its toxicological profile due to the presence of cyanide groups. The compound's toxicity necessitates careful handling and risk assessment when used in laboratory or industrial settings .

Propiedades

Número CAS |

1116-01-4 |

|---|---|

Fórmula molecular |

C3N3P |

Peso molecular |

109.03 g/mol |

Nombre IUPAC |

dicyanophosphanylformonitrile |

InChI |

InChI=1S/C3N3P/c4-1-7(2-5)3-6 |

Clave InChI |

VXFKMOLPHLQGLH-UHFFFAOYSA-N |

SMILES |

C(#N)P(C#N)C#N |

SMILES canónico |

C(#N)P(C#N)C#N |

Key on ui other cas no. |

1116-01-4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.